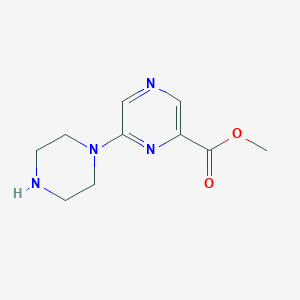![molecular formula C15H21NO B13861464 4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
4-[3-(cyclopropylmethoxy)phenyl]Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(cyclopropylmethoxy)phenyl]Piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a cyclopropylmethoxy group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine typically involves the reaction of a piperidine derivative with a phenyl group and a cyclopropylmethoxy group. One common method includes the use of arylboronic acids and pyridine in a Rh-catalyzed asymmetric reductive Heck reaction . This process involves:
- Partial reduction of pyridine.
- Rh-catalyzed asymmetric carbometalation.
- Another reduction step to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale catalytic processes that ensure high yield and purity. The use of Rh-catalysts and controlled reaction conditions are crucial for maintaining the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(cyclopropylmethoxy)phenyl]Piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[3-(cyclopropylmethoxy)phenyl]Piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering their function and signaling pathways .
Comparación Con Compuestos Similares
4-[3-(cyclopropylmethoxy)phenyl]Piperidine can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: This compound features a phenyl group attached to the piperidine ring and is used as a base structure for various opioids.
4-Piperidino-Piperidine: Known for its use in medicinal chemistry and its interactions with liver carboxylesterase.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Similar Compounds
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
4-[3-(cyclopropylmethoxy)phenyl]piperidine |
InChI |
InChI=1S/C15H21NO/c1-2-14(13-6-8-16-9-7-13)10-15(3-1)17-11-12-4-5-12/h1-3,10,12-13,16H,4-9,11H2 |
Clave InChI |
VJHDIBIVVSTWMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=CC(=C2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


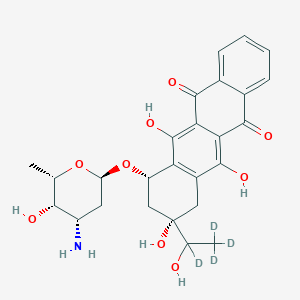
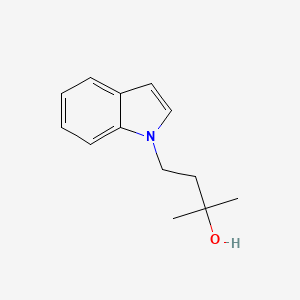

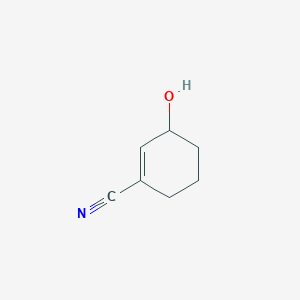
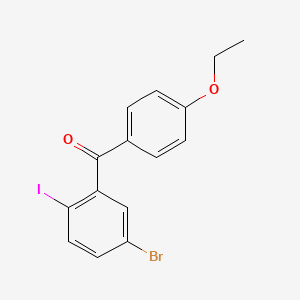

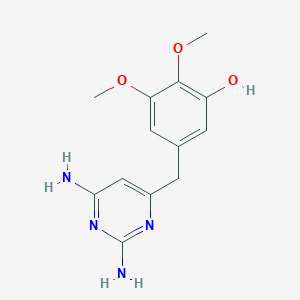
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
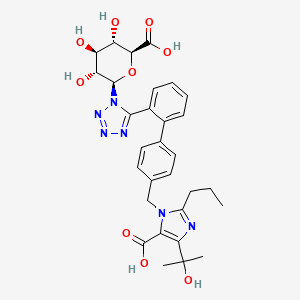
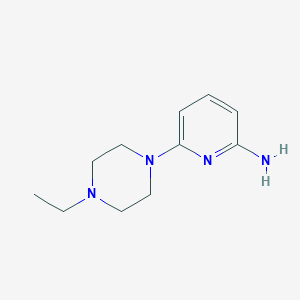
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

